1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
- Trifluoromethylated compounds, including derivatives of 1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone, have been utilized in the synthesis of novel β-acetal-diols. These compounds exhibit potential in chemical synthesis, providing a pathway to the production of complex molecules like 3-ethoxy-5-hydroxy-5-trifluoromethyl-pyrrolidin-2-one (Zanatta et al., 2001).
Structural and Vibrational Analysis
- Structural and vibrational properties of related fluoromethylated-pyrrol derivatives have been explored through quantum mechanical modeling. These studies provide insights into the molecular structure and potential reactivity of similar compounds (Cataldo et al., 2014).
Antimicrobial Activity
- Various derivatives of 1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone have been synthesized and tested for antimicrobial properties. The creation and assessment of these derivatives contribute to the search for new antimicrobial agents (Kumar et al., 2019), (Holla et al., 2005), (Ashok et al., 2014).
Solid-State Fluorescence
- The compound 1-(5-(Anthracen-9-yl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)ethanone, related to the target compound, has been synthesized and investigated for its solid-state fluorescence properties. Different crystallization techniques led to variations in fluorescent colors and host–guest structures, indicating potential applications in material science (Dong et al., 2012).
Anti-Inflammatory Activity
- Some derivatives exhibit anti-inflammatory properties, hinting at potential therapeutic applications. The synthesis and biological testing of these compounds are part of ongoing research to discover new medicinal agents (Labanauskas et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-5(14)7-3-6(9(10,11)12)4-13-8(7)15-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFULBDACFZZOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698345 | |
Record name | 1-[2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00698345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone | |
CAS RN |
944900-51-0 | |
Record name | 1-[2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00698345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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